GZ4

説明

Significance of the Adamantane (B196018) Scaffold in Molecular Design

The adamantane moiety, a perfectly symmetrical and strain-free diamondoid hydrocarbon, is a privileged scaffold in medicinal chemistry and materials science. researchgate.net Its rigid, three-dimensional structure provides a stable and predictable framework for the spatial arrangement of functional groups. science.org.ge Key attributes of the adamantane scaffold include:

Lipophilicity: The hydrocarbon cage is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier. science.org.ge

Metabolic Stability: The adamantane structure is resistant to metabolic degradation, which can protect adjacent functional groups and increase the in vivo half-life of a drug. science.org.ge

Rigidity and Bulk: Its bulky and rigid nature allows it to act as a robust anchor or a space-filling moiety that can facilitate strong binding interactions with biological targets like enzyme active sites or receptor cavities. science.org.ge

These characteristics have led to the incorporation of adamantane in several approved drugs, demonstrating its value in creating therapeutically effective agents. science.org.ge

Overview of Unnatural α-Amino Acids with Rigid Backbones

Unnatural α-amino acids, which are not one of the 20 proteinogenic amino acids, are critical tools in chemical biology and drug development. Those featuring rigid backbones, like adamantane-based structures, are particularly valuable for introducing conformational constraints into peptides and other bioactive molecules. This rigidity helps to:

Lock a molecule into a specific bioactive conformation, potentially increasing its potency and selectivity for a target receptor.

Enhance resistance to enzymatic degradation by proteases.

Serve as building blocks for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. nih.gov

The synthesis and incorporation of these conformationally constrained amino acids are pivotal for designing novel therapeutics with enhanced stability and efficacy.

Positioning of 2-Aminoadamantane-1-carboxylic Acid within Adamantane Chemistry and Bioactive Compound Development

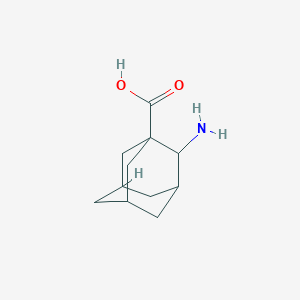

2-Aminoadamantane-1-carboxylic acid is an unnatural, non-proteinogenic amino acid characterized by the adamantane skeleton. The amino group is located at a secondary (bridge) carbon (C2), while the carboxylic acid group is at a tertiary (bridgehead) carbon (C1). This specific substitution pattern distinguishes it from more commonly studied isomers, such as 3-aminoadamantane-1-carboxylic acid nih.govacs.org or 2-aminoadamantane-2-carboxylic acid. science.org.gescbt.comchemicalbook.com

The unique spatial relationship between the amino and carboxyl groups on the rigid adamantane frame suggests that 2-aminoadamantane-1-carboxylic acid could serve as a unique scaffold. While specific research on this particular isomer is limited in publicly available literature, its structure positions it as a compound of interest for investigations into transport inhibition and as a building block for novel peptides and polymers where precise geometric control is desired.

Structure

2D Structure

特性

分子式 |

C11H17NO2 |

|---|---|

分子量 |

195.26 g/mol |

IUPAC名 |

2-aminoadamantane-1-carboxylic acid |

InChI |

InChI=1S/C11H17NO2/c12-9-8-2-6-1-7(3-8)5-11(9,4-6)10(13)14/h6-9H,1-5,12H2,(H,13,14) |

InChIキー |

KNDWUKJAYRIVHS-UHFFFAOYSA-N |

正規SMILES |

C1C2CC3CC1CC(C2)(C3N)C(=O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

GZ4; GZ-4; GZ 4; |

製品の起源 |

United States |

Synthetic Methodologies for 2 Aminoadamantane 1 Carboxylic Acid and Its Isomers

Conventional Synthetic Routes

Conventional methods for synthesizing adamantane (B196018) amino acids often rely on multi-step sequences starting from readily available adamantane precursors. These routes typically involve the sequential introduction of amino and carboxylic acid functionalities onto the cage structure.

Synthesis from 2-Adamantanone (B1666556) Precursors

2-Adamantanone is a common starting material for various adamantane derivatives due to the reactivity of its carbonyl group. rsc.org While direct, single-step conversion to 2-aminoadamantane-1-carboxylic acid is not straightforward, multi-step pathways originating from 2-adamantanone can be devised.

One potential strategy involves the conversion of the ketone into one functional group, followed by the introduction of the second. For example, 2-adamantanone can be converted to adamantane-2-carboxylic acid via oxidative cleavage of an intermediate spiro-oxirane. amazonaws.com Subsequent functionalization of a C-H bond would be required to introduce the amino group. Direct C-H functionalization of the adamantane cage, particularly at the bridgehead (C-1) position, can be achieved through radical-based methods, which are capable of activating the strong C-H bonds characteristic of the cage structure. nih.govdurham.ac.uk

Alternatively, the ketone can first be converted to an amino group precursor. The Bucherer-Bergs reaction or the Strecker synthesis on 2-adamantanone yields hydantoin (B18101) or α-aminonitrile intermediates, respectively. However, these classical methods lead to the geminal isomer, 2-aminoadamantane-2-carboxylic acid, upon hydrolysis. wikipedia.org To achieve the 1,2-substitution pattern, a different approach is necessary, such as converting 2-adamantanone into a derivative that facilitates functionalization at the adjacent C-1 bridgehead position before or after the transformation of the carbonyl group.

A notable route to a related 1,2-disubstituted pattern (4-aminoadamantane-2-carboxylic acid) starts from 4-acetamidoadamantan-2-one. This ketone is converted to the corresponding nitrile using tosylmethyl isocyanide, which is then hydrolyzed to afford the amino acid. wikipedia.org This highlights a general strategy of converting a ketone to a carboxylic acid (via a nitrile) in the presence of an existing amino group precursor.

Table 1: Synthesis of Adamantane-2-carboxylic Acid from 2-Adamantanone Derivative

| Starting Material | Reagents | Product | Yield | Reference |

| spiro[adamantane-2,2′-oxirane] | Fuming nitric acid, CCl4 | Adamantane-2-carboxylic acid | 66% | amazonaws.com |

Ritter Reaction Approaches for Adamantane Amino Acid Derivatives

The Ritter reaction is a powerful method for forming N-alkyl amides by reacting a nitrile with a carbocation precursor, such as an alcohol or alkene, in the presence of a strong acid. organic-chemistry.orgmissouri.eduscience.org.ge This reaction is particularly well-suited for the adamantane system, as the cage structure readily stabilizes the requisite carbocation intermediates, especially at the bridgehead positions.

A key strategy for synthesizing adamantane amino acids involves performing the Ritter reaction on an adamantane substrate that already contains a carboxylic acid or a precursor group. Research has demonstrated the synthesis of 3-acetylamino-adamantane-1-carboxylic acid directly from adamantane-1-carboxylic acid. In this process, a mixture of strong acids (H₂SO₄, HNO₃, and oleum) generates a tertiary carbocation at the C-3 position, which is then trapped by acetonitrile (B52724). nih.gov Subsequent hydrolysis of the resulting acetamido group yields the corresponding amino acid hydrochloride. nih.gov This approach establishes the feasibility of installing an amino group on a pre-existing adamantane carboxylic acid framework.

Another approach involves using a hydroxy-substituted adamantane as the carbocation precursor. For instance, reacting 2-oxaadamantan-5-ol with chloroacetonitrile (B46850) in an acidic medium smoothly yields the corresponding chloroacetamide, which can be cleaved to furnish 2-oxaadamantan-5-amine. mdpi.com This demonstrates that alcohols on the adamantane cage are excellent substrates for the Ritter reaction. A potential route to 2-aminoadamantane-1-carboxylic acid could therefore involve a Ritter reaction on a 2-hydroxyadamantane-1-carboxylic acid precursor.

Table 2: Ritter Reaction for the Synthesis of Adamantane Amino Acid Precursors

| Precursor | Reagents | Product | Yield | Reference |

| Adamantane-1-carboxylic acid | 1. HNO₃, H₂SO₄, Oleum2. Acetonitrile | 3-Acetylamino-adamantane-1-carboxylic acid | 78.7% | nih.gov |

| 2-Oxaadamantan-5-ol | Chloroacetonitrile, H₂SO₄, Acetic acid | N-(2-Oxaadamantan-5-yl)-2-chloroacetamide | 87% | mdpi.com |

Adamantane Cage Opening Strategies for 1,2-Disubstituted Derivatives

The synthesis of 1,2-disubstituted adamantanes, a substitution pattern that is often challenging to achieve by direct functionalization, can be accessed through skeletal rearrangements of related cage compounds. The protoadamantane-to-adamantane rearrangement is a key transformation in this context. acs.org

This strategy involves the synthesis of a functionalized protoadamantane (B92536), which then rearranges under acidic conditions to form the more stable adamantane skeleton, thereby setting the 1,2-disubstitution pattern. For example, protoadamantan-4-one can be reacted with a Grignard reagent to produce a tertiary alcohol. acs.org Subjecting this alcohol to Ritter reaction conditions (e.g., with chloroacetonitrile and acid) induces a rearrangement to the adamantane framework, trapping the resulting 1-adamantyl carbocation to yield a 1-alkyl-2-acetamidoadamantane derivative. acs.org Subsequent hydrolysis of the acetamide (B32628) provides the 1,2-disubstituted adamantyl amine.

This protoadamantane route has been successfully applied to synthesize a variety of 1,2-disubstituted adamantyl amines, demonstrating its utility for accessing this specific substitution pattern. acs.org By choosing a protoadamantane precursor with an appropriate functional group that can be converted to a carboxylic acid, this strategy provides a viable, albeit complex, pathway to 2-aminoadamantane-1-carboxylic acid.

Advanced and Stereoselective Synthesis

Modern synthetic methods, including flow chemistry and transition-metal catalysis, offer significant advantages for the synthesis of complex molecules like 2-aminoadamantane-1-carboxylic acid, enabling improved scalability, safety, and stereocontrol.

Flow Chemistry Applications for Scalable Synthesis

Flow chemistry, where reactions are performed in continuous-flow reactors, has emerged as a powerful tool for scalable and safe synthesis. wikipedia.org This technology is particularly beneficial for handling hazardous reagents, exothermic reactions, and unstable intermediates. The synthesis of 2-aminoadamantane-2-carboxylic acid (an isomer of the title compound) has been effectively demonstrated using a multi-step flow process. wikipedia.orgrsc.org

The sequence highlights several key advantages of flow technology:

Grignard Addition: The initial addition of ethynylmagnesium bromide to 2-adamantanone, a highly exothermic reaction that suffers from reversibility in batch processing, was performed in a cryo-flow reactor. This allowed for precise temperature control, minimizing side reactions and improving yield. wikipedia.org

Ritter Reaction: The subsequent Ritter reaction was also conducted in a flow reactor. This enabled the use of concentrated sulfuric acid mixtures under controlled conditions, mitigating the hazards associated with handling large volumes of corrosive acid and improving the reaction's efficiency and safety. wikipedia.org

This flow-based synthesis proved to be a high-yielding, scalable, and safe process for preparing an adamantane amino acid, demonstrating the immense potential of this technology for producing such complex derivatives. wikipedia.org

Table 3: Key Steps in the Flow Synthesis of 2-Aminoadamantane-2-carboxylic Acid

| Reaction Step | Key Features in Flow | Advantage | Reference |

| Grignard Addition | Cryo-flow reactor, precise temperature control | Minimized retro-Favorskii reaction, improved stability | wikipedia.org |

| Ritter Reaction | Controlled mixing with H₂SO₄ in PFA coil reactor | Safe handling of strong acid, improved yield and workup | wikipedia.org |

| Hydrolysis | Heated coil reactor | Enabled complete conversion without isolation of intermediates | wikipedia.org |

Enantioselective Desymmetrization of Adamantanes via Transition-Metal Catalysis

2-Aminoadamantane-1-carboxylic acid is a chiral molecule. The development of enantioselective synthetic routes is therefore crucial for accessing single enantiomers. A powerful strategy for this is the asymmetric desymmetrization of a prochiral adamantane starting material using a chiral catalyst.

Transition-metal catalysis has been instrumental in developing methods for selective C-H functionalization, which can be rendered enantioselective. nih.gov By using a chiral ligand in conjunction with a metal catalyst (e.g., rhodium or palladium), it is possible to selectively functionalize one of two enantiotopic C-H bonds on a prochiral adamantane derivative.

For example, the enantioselective desymmetrization of 1,3-disubstituted adamantane derivatives has been explored via rhodium-catalyzed C-H bond amination to produce optically active amino acids containing the adamantane core. researchgate.net Such methods rely on the catalyst to control the stereochemical outcome of the C-N bond formation.

These advanced catalytic methods provide a direct route to enantiomerically enriched adamantane derivatives, bypassing the need for chiral resolution or the use of stoichiometric chiral auxiliaries, and represent the forefront of synthetic adamantane chemistry. researchgate.net

Rhodium-Catalyzed C-H Bond Amination

Rhodium-catalyzed C-H amination has emerged as a powerful tool for the direct introduction of nitrogen-containing groups into unactivated C-H bonds, offering a more efficient alternative to traditional multi-step syntheses. researchgate.netnih.gov This methodology is particularly relevant for the synthesis of complex molecules like adamantane derivatives. The versatility of dirhodium-based catalysts allows for the oxidation of aliphatic C-H centers in both intramolecular and intermolecular processes. researchgate.netnih.gov

In the context of adamantane amino acid synthesis, a dirhodium catalyst, such as Rh₂(esp)₂, can be employed to facilitate the amination of a C-H bond on the adamantane core. nih.gov The reaction typically involves a nitrogen source, like a sulfamate (B1201201) ester, and an oxidant. nih.gov The catalyst promotes the formation of a rhodium nitrenoid intermediate, which then inserts into a C-H bond of the adamantane substrate. This approach offers a direct route to protected aminoadamantane derivatives, which can subsequently be converted to the desired amino acids. The choice of rhodium catalyst and its ligands is crucial for controlling the selectivity and efficiency of the amination reaction. researchgate.netnih.gov

Intramolecular Nitrenoid Insertion Reactions

Intramolecular nitrenoid insertion reactions provide a strategic pathway to construct cyclic amine structures, which can be precursors to specific isomers of aminoadamantane carboxylic acids. This method relies on the generation of a nitrenoid species from a suitable precursor, such as an azide, which is already tethered to the adamantane scaffold.

For instance, a precursor molecule containing both an adamantane core and an azidoformate group can be synthesized. Upon treatment with a rhodium catalyst, the azidoformate is converted into a nitrenoid intermediate. This highly reactive species can then undergo an intramolecular C-H insertion into one of the adamantane's C-H bonds, forming a cyclic carbamate (B1207046). The regioselectivity of this insertion is influenced by the length and flexibility of the tether connecting the nitrenoid to the adamantane cage, as well as the inherent reactivity of the different C-H bonds (bridgehead vs. secondary). Subsequent hydrolysis of the resulting cyclic carbamate would yield the corresponding aminoadamantane derivative. This strategy has been explored for the synthesis of various aminocycloalkanes and highlights the potential for creating specific, constrained amino acid structures.

Palladium-Catalyzed C-H Activation Processes

Palladium-catalyzed C-H activation has become a cornerstone of modern organic synthesis, enabling the direct functionalization of otherwise inert C-H bonds. researchgate.netnih.gov This approach has been applied to the adamantane skeleton to introduce various functional groups, including those that can be precursors to amino and carboxylic acid moieties. researchgate.net These reactions often employ a directing group to control the regioselectivity of the C-H activation step. nih.gov

For example, a pre-functionalized adamantane derivative bearing a directing group can guide a palladium catalyst to a specific C-H bond. This activated C-H bond can then participate in a variety of coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. researchgate.net While direct amination of adamantane C-H bonds using palladium catalysis has been explored, it often requires specific nitrogen sources and reaction conditions. nih.govnih.gov Alternatively, a C-H bond can be converted to a carbon-halogen or carbon-boron bond, which can then be further transformed into an amino group through established methods. Similarly, palladium-catalyzed carbonylation reactions can introduce a carbonyl group, a key step towards the synthesis of a carboxylic acid. nih.gov

| Catalyst System | Directing Group | Functionalization | Reference |

| Pd(OAc)₂ | Amidine | Arylation | chemrxiv.org |

| Palladium Acetate | Not specified | Alkynylation | researchgate.net |

| Nickel Catalyst | Not specified | Carbonylation with formamides | nih.gov |

Synthesis of Beta-Amino Acid Analogs, e.g., 2-(Adamant-2-yl)-3-aminopropanoic acid

The synthesis commences with the Knoevenagel condensation of 2-adamantanone with ethyl cyanoacetate (B8463686) to produce ethyl adamant-2-ylidenecyanoacetate. srce.hrresearchgate.net This is followed by the reduction of both the carbon-carbon double bond and the cyano group. This reduction is achieved through catalytic hydrogenation using a 10% palladium on carbon (Pd/C) catalyst under acidic conditions, yielding ethyl 2-(adamant-2-yl)-3-aminopropanoate. srce.hrresearchgate.net The final step involves the hydrolysis of the ethyl ester to afford the target β-amino acid, 2-(adamant-2-yl)-3-aminopropanoic acid. srce.hrresearchgate.net

| Step | Reaction | Reagents | Product |

| 1 | Knoevenagel Condensation | 2-Adamantanone, Ethyl cyanoacetate | Ethyl adamant-2-ylidenecyanoacetate |

| 2 | Catalytic Hydrogenation | 10% Pd/C, H₂, HCl | Ethyl 2-(adamant-2-yl)-3-aminopropanoate |

| 3 | Ester Hydrolysis | NaOH, Dioxane/Water | 2-(Adamant-2-yl)-3-aminopropanoic acid |

Synthetic Strategies for Substituted Bridgehead Carboxylic Acids of the Adamantane Series

The synthesis of adamantane derivatives with substituents at the bridgehead positions, including carboxylic acid groups, often utilizes the unique reactivity of the adamantane cage. jlu.edu.cnresearchgate.netbohrium.com The formation of a stable bridgehead carbocation is a key feature in many of these synthetic routes. mdpi.comnih.gov

One common approach is the Koch-Haaf carbonylation, where an adamantane derivative is treated with formic acid and a strong acid like sulfuric acid to introduce a carboxylic acid group at a bridgehead position. jlu.edu.cn For instance, 1-adamantane carboxylic acid can be converted to 1,3-adamantane dicarboxylic acid using this method. jlu.edu.cn

Another strategy involves the Ritter reaction, where a bridgehead carbocation, generated from a suitable precursor in the presence of a strong acid, is trapped by a nitrile. science.org.gegoogle.com Subsequent hydrolysis of the resulting amide provides a route to bridgehead amino groups. science.org.ge For example, 3-hydroxyadamantane-1-carboxylic acid can be converted to 3-acetylaminoadamantane-1-carboxylic acid using acetonitrile in sulfuric acid, which can then be hydrolyzed to the corresponding amino acid. science.org.ge These methods allow for the synthesis of various polyfunctional adamantane derivatives with substituents at the bridgehead positions. researchgate.netbohrium.com

Challenges and Innovations in Adamantane Amino Acid Synthesis

The synthesis of adamantane amino acids, particularly α,α-disubstituted α-amino acids, presents significant challenges due to the steric hindrance imposed by the bulky adamantane scaffold. researchgate.net This steric bulk can impede the formation of the quaternary carbon center characteristic of these amino acids. researchgate.net Consequently, traditional synthetic methods often require harsh reaction conditions or result in low yields. researchgate.net

Recent innovations in synthetic methodology are addressing these challenges. Advances in catalysis, including the development of more active and selective catalysts for C-H functionalization, are providing more direct and efficient routes to substituted adamantanes. chemrxiv.orgchemrxiv.org For example, catalyst-controlled C-H functionalization using photoredox and hydrogen-atom transfer (HAT) catalysis allows for the selective functionalization of the strong tertiary C-H bonds of adamantanes. chemrxiv.orgchemrxiv.org

Furthermore, novel strategies for the synthesis of β-amino acids are being developed, such as the palladium-catalyzed aminocarbonylation of alkenes and the nickel-catalyzed carboxylation of aziridines. illinois.edu While not yet specifically applied to adamantane derivatives in the cited literature, these methods represent promising avenues for future research into the synthesis of adamantane-containing β-amino acids. The development of synthetic routes that can overcome the steric challenges and provide access to a wider range of adamantane amino acid isomers and analogs remains an active area of research. researchgate.net

Chemical Reactivity and Derivatization Strategies of 2 Aminoadamantane 1 Carboxylic Acid

Reactions at the Amino Group

The primary amino group at the C-2 position of the adamantane (B196018) cage is a key site for nucleophilic reactions, allowing for the formation of various functional derivatives.

The amino group of 2-aminoadamantane-1-carboxylic acid readily undergoes acylation with activated carboxylic acid derivatives, such as acyl chlorides and acid anhydrides, or with carboxylic acids in the presence of coupling agents, to form stable amide bonds. fishersci.itlibretexts.org This reaction is fundamental in peptide synthesis and for conjugating the adamantane moiety to other molecules. libretexts.org The general reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acylating agent. chemguide.co.uk To facilitate this, especially when starting from a carboxylic acid, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed. fishersci.itthermofisher.com These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then susceptible to attack by the amine. fishersci.it

In a study focused on inhibitors of the enzyme 11β-HSD1, a similar compound, 4-aminoadamantane-1-carboxylic acid, was successfully coupled with various substituted propanoic acids. rsc.org The reaction was carried out using EDC as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency, demonstrating the feasibility of forming an amide bond at the amino position of an aminoadamantane carboxylic acid. rsc.org

Table 1: Representative Conditions for Amide Formation at the Amino Group

| Reactant 1 | Reactant 2 (Acylating Agent) | Coupling Reagents/Conditions | Product Type |

| 4-Aminoadamantane-1-carboxylic acid | Substituted propanoic acid | EDC, HOBt, DIPEA in DMSO | N-Acyl-4-aminoadamantane-1-carboxamide |

| Primary/Secondary Amine | Carboxylic Acid | DCC or EDC | N-Substituted Amide |

| Amine | Acyl Chloride | Tertiary amine base (e.g., pyridine (B92270), DIEA) in an aprotic solvent | N-Substituted Amide |

| Ammonia (B1221849) | Acid Anhydride | Concentrated ammonia solution | Primary Amide |

This table presents generalized and specific examples of amide formation reactions applicable to the amino group of 2-aminoadamantane-1-carboxylic acid based on established chemical principles and related literature. fishersci.itchemguide.co.ukrsc.org

The nucleophilic amino group can also react with sulfonyl chlorides (R-SO₂Cl) to yield sulfonamides. This reaction is typically performed in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. rsc.org Sulfonamides are important functional groups in medicinal chemistry, often used as bioisosteres for amides. nih.gov

The synthesis of sulfonamide derivatives of adamantane has been reported. For instance, coupling reactions between various amino adamantanes and substituted phenylsulfonamido-cyclopropane-1-carboxylic acids have been achieved. rsc.org Although this example illustrates amide formation, the principle extends to the reaction of the amino group of 2-aminoadamantane-1-carboxylic acid with a sulfonyl chloride to form a sulfonamide linkage. The synthesis of sulfonamides can be achieved from amines and sulfonyl chlorides, which themselves can be generated from carboxylic acids via decarboxylative chlorosulfonylation. nih.govorganic-chemistry.org

Table 2: General Conditions for Sulfonamide Formation

| Reactant 1 (Amine) | Reactant 2 (Sulfonylating Agent) | Base/Solvent | Product Type |

| 2-Aminoadamantane-1-carboxylic acid | Benzenesulfonyl chloride | Triethylamine or Pyridine | N-(Benzenesulfonyl)-2-aminoadamantane-1-carboxylic acid |

| Various amino adamantanes | Phenylsulfonyl chloride | Triethylamine | Phenylsulfonamido-adamantane |

This table illustrates typical reaction conditions for the formation of sulfonamides from an amine, applicable to 2-aminoadamantane-1-carboxylic acid. rsc.org

The reactivity of the amino group is exploited to anchor the adamantane cage onto polymeric backbones or other functional molecules. Post-polymerization modification is a powerful strategy for creating functional materials. For example, polymers with ester side chains can be amidated by reacting them with an amine-containing molecule like 2-aminoadamantane-1-carboxylic acid. nih.gov This approach was used to create a thermoresponsive poly(2-alkyl-2-oxazoline) copolymer bearing adamantane side chains, where the amidation was catalyzed by an organocatalyst. nih.gov The resulting adamantane-functionalized polymer exhibited tunable lower critical solution temperature (LCST) behavior through molecular recognition with cyclodextrins. nih.gov The bifunctional nature of 2-aminoadamantane-1-carboxylic acid also makes it a candidate for use as a linker in the synthesis of coordination polymers, where the amino group can be derivatized to introduce further functionality while the carboxylate group coordinates to metal centers. mdpi.comnih.gov

For quantitative analysis by techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection, primary amines are often derivatized to introduce a fluorophore. A common and highly sensitive method involves pre-column derivatization with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol. researchgate.netinterchim.fr The reaction of the primary amino group of 2-aminoadamantane-1-carboxylic acid with OPA and a thiol, such as N-acetyl-L-cysteine (NAC) or 1-thio-β-D-glucose, rapidly forms a highly fluorescent isoindole derivative. researchgate.netnih.gov This allows for the detection of picomole levels of the analyte. interchim.fr The choice of thiol can influence the stability and chromatographic properties of the derivative. nih.gov This derivatization is selective for primary amines, as the reaction requires the presence of the amine to proceed with the thiol. nih.gov

Table 3: Common Reagents for Analytical Derivatization of the Amino Group

| Derivatization Reagent | Co-reagent/Thiol | Detection Method | Product |

| o-Phthalaldehyde (OPA) | N-acetyl-L-cysteine (NAC) | Fluorescence (Ex: ~340 nm, Em: ~450 nm) | Fluorescent Isoindole Derivative |

| o-Phthalaldehyde (OPA) | 1-thio-β-D-glucose | Fluorescence | Fluorescent Isoindole Derivative |

| o-Phthalaldehyde (OPA) | 2-Mercaptoethanol | Fluorescence | Fluorescent Isoindole Derivative |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | None | Fluorescence (Ex: ~263 nm, Em: ~315 nm) | Fluorescent Adduct |

This table summarizes common derivatization strategies for the analytical determination of primary amines like 2-aminoadamantane-1-carboxylic acid. researchgate.netnih.gov

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety offers a second, distinct site for chemical modification, primarily through reactions typical of this functional group.

The carboxylic acid group of 2-aminoadamantane-1-carboxylic acid can be converted into esters or amides. Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification). orgsyn.org For example, adamantane-1-carboxylic acid can be esterified by refluxing with methanol (B129727) and a catalytic amount of sulfuric acid. orgsyn.org A similar approach would be applicable to the 2-amino-1-carboxylic acid isomer, although protection of the amino group might be necessary depending on the reaction conditions to prevent side reactions. A patent describes a method to separate 1- and 2-adamantanecarboxylic acids by leveraging differences in their esterification rates, reacting the mixture with methanol and sulfuric acid. google.com

Amide formation at the carboxylic acid position involves coupling with a primary or secondary amine. As with acylation at the amino group, this transformation requires activation of the carboxyl group, often with coupling agents like EDC or DCC. fishersci.ityoutube.com This reaction is fundamental in constructing complex molecules where the adamantane unit is linked via its C-1 carboxylate. For instance, research on 11β-HSD1 inhibitors involved coupling a phenylsulfonamido-cyclopropane-1-carboxylic acid with 4-aminoadamantane-1-carboxamide, demonstrating the formation of a new amide bond from a pre-existing adamantane carboxamide. rsc.org This highlights the utility of the carboxylic acid function in building larger molecular architectures. The direct reaction between a carboxylic acid and an amine to form an amide typically requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. chemguide.co.uklibretexts.orgkhanacademy.org

Table 4: Representative Conditions for Derivatization at the Carboxylic Acid Group

| Reaction Type | Reactant | Reagents/Conditions | Product Type |

| Esterification | Alcohol (e.g., Methanol) | Catalytic H₂SO₄, heat | Methyl Ester |

| Amide Formation | Primary or Secondary Amine | EDC, HOBt | N-Substituted Amide |

| Amide Formation | Ammonia/Amine | Heat (dehydration of salt) | Amide |

| Amide Formation | Amine | Dicyclohexylcarbodiimide (DCC) | N-Substituted Amide |

This table outlines common methods for the conversion of the carboxylic acid group into esters and amides. fishersci.itorgsyn.orggoogle.com

Silylation for Chromatographic Analysis

The analysis of amino acids like 2-aminoadamantane-1-carboxylic acid by gas chromatography (GC) often requires derivatization to increase their volatility and thermal stability. Silylation is a common technique used for this purpose. This process involves replacing the active hydrogen atoms in the amino (-NH2) and carboxyl (-COOH) groups with a trimethylsilyl (B98337) (TMS) group.

The reaction typically employs a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS). The silylation transforms the non-volatile amino acid into a more volatile derivative that can be readily analyzed by GC coupled with mass spectrometry (GC-MS). This allows for its separation, identification, and quantification in complex mixtures.

While specific studies on the silylation of 2-aminoadamantane-1-carboxylic acid are not extensively detailed in the literature, the general principles of amino acid derivatization are applicable. The rigid adamantane cage influences the retention time and mass spectral fragmentation pattern, aiding in its unique identification.

Decarboxylation Reactions and Related Pathways

Decarboxylation is the removal of a carboxyl group and the release of carbon dioxide (CO2). For most carboxylic acids, this process requires high temperatures. However, the reaction is significantly facilitated in β-keto acids, where a ketone group is positioned at the beta-carbon relative to the carboxyl group. masterorganicchemistry.com 2-Aminoadamantane-1-carboxylic acid is not a β-keto acid, and its decarboxylation is therefore not spontaneous and requires specific chemical methods.

One established method for the decarboxylation of adamantane carboxylic acids is the Barton decarboxylation or related free-radical-based methods. organic-chemistry.org For instance, the conversion of a carboxylic acid to a thiohydroxamate ester, followed by radical reduction, can achieve decarboxylation. Another approach involves photocatalytic methods. For example, irradiating a carboxylic acid in the presence of an iridium-based photocatalyst and a suitable halogen donor can lead to halodecarboxylation, where the carboxyl group is replaced by a halogen atom. researchgate.net

The general mechanism for many decarboxylation reactions proceeds through a cyclic, concerted transition state, resulting in an enol intermediate that tautomerizes. rsc.org In the case of adamantane derivatives, the stability of the resulting adamantyl radical or cation intermediate plays a crucial role in the reaction pathway. nih.gov Silver-catalyzed decarboxylative chlorination has also been studied, proceeding through steps that include the formation of a silver-carboxylate complex and oxidative decarboxylation. researchgate.net

Formation of Oligomers and Peptides

The bifunctional nature of 2-aminoadamantane-1-carboxylic acid, possessing both an amino and a carboxylic acid group, allows it to act as a monomer in polymerization reactions to form oligomers and peptides. The incorporation of the bulky and rigid adamantane scaffold into a peptide backbone imparts unique structural and conformational properties.

The synthesis of polypeptides containing adamantane can be achieved through methods like the polycondensation of N-phenoxycarbonyl derivatives of the amino acid. researchgate.net This process typically involves heating the derivative in a suitable solvent like N,N-dimethylacetamide (DMAc) with an initiator, leading to the formation of a well-defined polypeptide. researchgate.net

Peptide Synthesis Techniques Incorporating Adamantane Amino Acids

Incorporating adamantane-containing amino acids into peptides requires strategic use of protecting groups to ensure selective amide bond formation. libretexts.org The general steps for peptide synthesis are applicable:

Protection: The amino group of one amino acid and the carboxyl group of the other must be protected to prevent unwanted side reactions. libretexts.org Common N-terminal protecting groups include tert-butoxycarbonyl (Boc) and fluoren-9-ylmethoxycarbonyl (Fmoc), while carboxyl groups are often protected as esters. nih.govpeptide.com The adamantyl group itself has been explored as a C-terminal protecting group due to its lability under specific acidic conditions. nih.govrsc.org

Coupling: The unprotected carboxyl group of one amino acid is activated, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC), to facilitate the formation of a peptide bond with the free amino group of the second amino acid. libretexts.org

Deprotection: The protecting group is removed from the newly formed dipeptide to allow for the addition of the next amino acid in the sequence. peptide.com

Solid-phase peptide synthesis (SPPS) is a highly efficient method where the growing peptide chain is anchored to a solid resin support. This technique allows for easy purification by simple filtration and washing at each step of the cycle. peptide.comrsc.org The choice of resin and protecting groups depends on the desired final peptide and the sensitivity of its constituent amino acids to the deprotection reagents. peptide.com For instance, the β-2-adamantyl group can be used for side-chain protection in conjunction with an Fmoc-based strategy, as it is stable to the piperidine (B6355638) used for Fmoc removal but can be cleaved with stronger acids like methanesulphonic acid. rsc.org

Preparation of Artificial Peptides for Conformational Studies

The rigid, three-dimensional structure of the adamantane cage makes 2-aminoadamantane-1-carboxylic acid a valuable building block for creating artificial peptides with constrained conformations. rsc.org When incorporated into a peptide sequence, the adamantane moiety restricts the rotational freedom of the peptide backbone, forcing it to adopt a more defined secondary structure.

These conformationally constrained peptides are powerful tools for studying structure-activity relationships. By locking a peptide into a specific shape, researchers can investigate which conformation is responsible for its biological activity. For example, adamantane-based collagen mimetic peptides (CMPs) have been synthesized to study their three-dimensional folded states and stability. acs.org The insights gained from such studies are critical for the rational design of peptidomimetics with enhanced stability and biological function. rsc.orgacs.org

Functionalization of the Adamantane Core

Beyond reactions involving the amino and carboxyl groups, the adamantane hydrocarbon core itself can be functionalized. The cage-like structure consists of tertiary (bridgehead) and secondary (methylene) C-H bonds, which have high bond dissociation energies, making them challenging to activate. nih.gov

Selective C-H Functionalization

Recent advances in catalysis have enabled the direct and selective functionalization of adamantane's C-H bonds. nih.gov This approach avoids the need for pre-functionalized starting materials and offers a more efficient route to complex adamantane derivatives.

Introduction of Multiple Functional Groups

The rigid, three-dimensional structure of the adamantane cage in 2-aminoadamantane-1-carboxylic acid offers a unique scaffold for the introduction of multiple functional groups, leading to the creation of novel polyfunctional derivatives. These derivatives are of significant interest in medicinal chemistry and materials science, where the precise spatial arrangement of different chemical moieties can lead to enhanced biological activity or tailored material properties. The chemical reactivity of the amino and carboxylic acid groups, as well as the adamantane core itself, allows for a variety of derivatization strategies to install additional functionalities.

Research into the functionalization of the adamantane framework has revealed several methods for introducing multiple substituents, often involving reactions in acidic media. These strategies can be adapted to modify 2-aminoadamantane-1-carboxylic acid, although much of the existing research has been conducted on isomeric structures such as 3-aminoadamantane-1-carboxylic acid or other adamantane carboxylic acids. These studies, however, provide valuable insights into the potential derivatization pathways for the 2-amino-1-carboxy isomer.

One common approach involves the use of a mixture of fuming nitric acid and sulfuric acid to functionalize the adamantane core. researchgate.net For instance, starting with bridged carboxylic acids of the adamantane series, it is possible to introduce acetylamino and diacetylamino groups. researchgate.netbohrium.com These reactions demonstrate the feasibility of adding amide functionalities to the adamantane cage, which already possesses an amino and a carboxylic acid group.

Another strategy involves the Ritter reaction, which can be used to introduce an acetylamino group, followed by further modifications. science.org.gescience.org.ge For example, 3-acetylaminoadamantane-1-carboxylic acid can be synthesized and subsequently hydrolyzed to the corresponding amino acid hydrochloride. science.org.gescience.org.geresearchgate.net This amino group can then be further derivatized, for instance, through benzoylation to yield 3-(N-benzoyl)aminoadamantane-1-carboxylic acid. science.org.gescience.org.ge This sequential derivatization highlights a pathway to introduce different acyl groups onto the adamantane scaffold.

Furthermore, multi-step synthetic routes have been developed to introduce more complex functional groups. A notable example is the six-stage synthesis of 3-(p-aminophenyl)adamantane-1-carboxylic acid, which involves bromination, Friedel-Crafts alkylation, nitration, another bromination, carboxylation, and finally reduction to yield a derivative with both an aminophenyl and a carboxylic acid group. science.org.ge Such a sequence demonstrates the versatility of the adamantane core in accommodating a variety of functional groups through a series of well-established organic reactions.

The following tables summarize some of the key research findings on the introduction of multiple functional groups onto adamantane carboxylic acid scaffolds. While not all examples start directly with 2-aminoadamantane-1-carboxylic acid, they illustrate the potential for creating multifunctional derivatives.

Table 1: Synthesis of Polyfunctional Adamantane Carboxylic Acid Derivatives

| Starting Material | Reagents and Conditions | Product(s) | Reference(s) |

| Bridged adamantane carboxylic acids | 1. Fuming nitric acid, sulfuric acid 2. Acetonitrile (B52724) | 2-(5,7-Diacetamidoadamantan-2,2-diyl)diacetic acid | researchgate.netbohrium.com |

| Adamantane-1-carboxylic acid | Mixture of HNO₃, H₂SO₄, and oleum, followed by acetonitrile | 3-Acetylaminoadamantane-1-carboxylic acid | science.org.gescience.org.ge |

| 3-Aminoadamantane-1-carboxylic acid hydrochloride | Benzoyl chloride, NaHCO₃ | 3-(N-Benzoyl)aminoadamantane-1-carboxylic acid | science.org.gescience.org.ge |

| Adamantane | Multi-step synthesis involving bromination, Friedel-Crafts, nitration, bromination, carboxylation, and reduction | 3-(p-Aminophenyl)adamantane-1-carboxylic acid | science.org.ge |

Table 2: Detailed Research Findings on Derivatization Reactions

| Reaction Type | Description | Key Findings | Reference(s) |

| Acetamidation | Introduction of one or more acetylamino groups onto the adamantane core using a mixture of fuming nitric acid and sulfuric acid, followed by reaction with acetonitrile. | The reaction successfully yields diacetylamino derivatives on bridged adamantane carboxylic acids. The positions of substitution are directed by the existing functional groups. | researchgate.netbohrium.com |

| Ritter Reaction and Subsequent Derivatization | Formation of an acetylamino group via the Ritter reaction, which can then be hydrolyzed to an amino group and further acylated. | Provides a versatile handle for introducing a variety of acyl groups. For example, benzoylation of the resulting amino group proceeds with good yield. | science.org.gescience.org.geresearchgate.net |

| Multi-step Synthesis of Aryl Derivatives | A sequential synthesis involving several classical organic reactions to build a complex substituent on the adamantane cage. | Demonstrates the robustness of the adamantane scaffold to a wide range of reaction conditions, allowing for the introduction of functionalized aryl groups. | science.org.ge |

These derivatization strategies underscore the potential of 2-aminoadamantane-1-carboxylic acid as a versatile building block for creating complex, multifunctional molecules with potential applications in various fields of science. The ability to introduce additional functional groups with control over their placement on the rigid adamantane framework is a key advantage for the design of new chemical entities.

Structural Characterization and Advanced Analysis of 2 Aminoadamantane 1 Carboxylic Acid and Its Derivatives

Crystallographic Studies

Single-crystal X-ray diffraction studies provide detailed information about the molecular geometry of adamantane (B196018) derivatives. For instance, the crystal structure of 2-aminoadamantane-2-carboxylic acid hydrobromide reveals C-C bond lengths within the adamantane cage that are consistent with those observed in other adamantane derivatives. cdnsciencepub.com The adamantane cage is known for its rigidity, and its geometry is generally not significantly affected by substitution or crystal packing forces. cdnsciencepub.com

In a study of two adamantane-isothiourea derivatives, single-crystal X-ray diffraction analysis revealed that one compound crystallizes in the orthorhombic system with the space group Pca21, while the other crystallizes in the monoclinic system with the space group P21/c. nih.gov In both cases, the asymmetric unit contains a single molecule. nih.gov The molecular conformation of these derivatives can vary, with one exhibiting a bent or syn-clinal conformation while another adopts an anti-periplanar conformation. nih.gov

Table 1: Crystal Data and Refinement Parameters for Adamantane-Isothiourea Derivatives Interactive data table based on research findings. nih.gov

| Parameter | Compound 1 (4-nitrobenzyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate) | Compound 2 (4-bromobenzyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate) |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pca2₁ | P2₁/c |

| Z' | 1 | 1 |

| Temperature | 160 K | 160 K |

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by various intermolecular forces, with hydrogen bonding often playing a dominant role. In the crystal structure of adamantanecarboxylic acid, molecules form centrosymmetric dimers through strong O-H---O hydrogen bonds. cdnsciencepub.com

Some crystalline solids exhibit changes in their crystal structure as a function of temperature. Adamantanecarboxylic acid, for example, undergoes an order-disorder phase transition. cdnsciencepub.com At a lower temperature (173 K), the molecule is well-ordered. cdnsciencepub.com However, at room temperature (280 K), the molecule becomes disordered, with two distinct orientations observed in the crystal lattice. cdnsciencepub.com This transition is associated with changes in the hydrogen bonding network. cdnsciencepub.com While specific studies on temperature-dependent transitions in 2-aminoadamantane-1-carboxylic acid are not detailed in the provided results, the behavior of related adamantane structures suggests that such phenomena could be possible. The study of such transitions often involves techniques like circular dichroism spectroscopy and can be complex to interpret, sometimes reflecting a gradual redistribution of conformations rather than a distinct structural change. nih.govnih.gov

Spectroscopic Characterization

Spectroscopic methods provide complementary information to crystallographic studies, offering insights into the structure and bonding of molecules in both solid and solution states.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of carboxylic acid derivatives, protons on carbons adjacent to the carbonyl group typically resonate in the range of 2.0-2.5 ppm. libretexts.org The N-H protons of primary and secondary amides absorb further downfield, around 7.5-8.5 ppm, and their signals are often broad due to hydrogen bonding and quadrupolar effects. libretexts.orglibretexts.org For adamantane derivatives, the protons of the adamantane cage give rise to characteristic signals. For instance, in 1-adamantanecarboxylic acid, the cage protons appear at approximately 1.72, 1.91, and 2.03 ppm in CDCl₃. chemicalbook.com The acidic proton of the carboxylic acid group is highly deshielded and appears far downfield, typically between 10-12 ppm. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of a molecule. The carbonyl carbon of a carboxylic acid derivative is significantly deshielded and appears in the region of 165-190 ppm. libretexts.orgoregonstate.edu The carbons of the adamantane cage have distinct chemical shifts. For 1-adamantanecarboxylic acid, the quaternary carbon attached to the carboxyl group resonates at around 40 ppm, while the other cage carbons appear at approximately 28, 36, and 39 ppm. chemicalbook.com

Table 2: Typical NMR Chemical Shift Ranges for Adamantane Carboxylic Acid Derivatives Interactive data table based on general spectroscopic principles and data for related compounds. libretexts.orglibretexts.orgchemicalbook.comlibretexts.orgoregonstate.educhemicalbook.com

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Adamantane Cage Protons | 1.7 - 2.1 |

| ¹H | Protons α to Carbonyl | 2.0 - 2.5 |

| ¹H | Amine N-H | 7.5 - 8.5 |

| ¹H | Carboxylic Acid O-H | 10 - 12 |

| ¹³C | Adamantane Cage Carbons | 28 - 40 |

| ¹³C | Carbonyl Carbon (Carboxylic Acid) | 165 - 190 |

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For carboxylic acids, two key absorptions are prominent. libretexts.org A very broad O-H stretching band is observed in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form. libretexts.org The C=O stretching vibration of the carbonyl group in these dimers appears as a strong band around 1710 cm⁻¹. libretexts.org The IR spectra of aminoadamantane derivatives will also show characteristic N-H stretching and bending vibrations. chemicalbook.comresearchgate.net For instance, primary amines typically show two N-H stretching bands between 3170 and 3500 cm⁻¹. libretexts.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural characterization of 2-aminoadamantane-1-carboxylic acid and its derivatives. Unlike standard mass spectrometry, HRMS provides exceptionally precise mass measurements, often with sub-parts-per-million (ppm) accuracy, which allows for the confident determination of a molecule's elemental composition. nih.gov This capability is crucial for confirming the identity of newly synthesized adamantane derivatives and for distinguishing between isomers or compounds with very similar molecular weights.

The primary advantage of HRMS in analyzing 2-aminoadamantane-1-carboxylic acid lies in its ability to provide an unambiguous molecular formula from the accurate mass of the molecular ion, typically the protonated molecule [M+H]⁺ in positive ionization mode. For 2-aminoadamantane-1-carboxylic acid (C₁₁H₁₇NO₂), the theoretical exact mass of its protonated form is 196.1332 Da. HRMS can measure this value with high accuracy, differentiating it from other potential elemental compositions that might have the same nominal mass.

In recent studies on adamantane-labeled amino acids, HRMS has been successfully used to confirm the covalent attachment of the adamantane moiety to various amino acids. nih.gov The presence of the characteristic [M+H]⁺ ion peak for each product in the high-resolution mass spectrum serves as definitive evidence of a successful synthesis. nih.gov

Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) facilitates detailed structural elucidation. Fragmentation of the parent ion yields a "fingerprint" of product ions. Analyzing the neutral losses and the m/z of these fragments helps to map the structure of the parent molecule, identify the positions of functional groups, and characterize modifications in its derivatives. escholarship.org For instance, the characteristic loss of a water molecule (H₂O) or a carboxyl group (COOH) can be accurately identified, providing key structural information. escholarship.org

Table 1: Illustrative HRMS Data for [M+H]⁺ of 2-Aminoadamantane-1-carboxylic Acid This table demonstrates the high precision of HRMS in confirming the elemental composition of the target compound.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇NO₂ |

| Ion | [M+H]⁺ |

| Theoretical Exact Mass | 196.13320 Da |

| Hypothetical Measured Mass | 196.13305 Da |

| Mass Error | -0.76 ppm |

| Confidence of Formula | High |

Chromatographic Analysis Methods

The analysis of 2-aminoadamantane-1-carboxylic acid and its derivatives relies heavily on chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC). researchgate.netresearchgate.net These methods are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for quantification in various matrices.

A significant challenge in the HPLC analysis of 2-aminoadamantane-1-carboxylic acid is its lack of a strong chromophore, which makes detection by standard UV-Vis spectrophotometry difficult. researchgate.netgoogle.com To overcome this, pre-column or post-column derivatization is a common strategy. researchgate.net Reagents that react with the primary amine group, such as o-phthalaldehyde (B127526) (OPA), are used to attach a fluorescent tag to the molecule. researchgate.net This significantly enhances detection sensitivity and selectivity. For instance, a reliable HPLC method was developed for the adamantane analogues 1-adamantanamine and 2-adamantanamine involving derivatization with OPA and 1-thio-β-D-glucose, allowing for sensitive and reproducible analysis in human plasma. researchgate.net

Reversed-phase HPLC (RP-HPLC) is the most widely used mode for the separation of adamantane derivatives. researchgate.net The retention of these compounds is influenced by the hydrophobic properties of the adamantane cage and the nature of the substituents. researchgate.net C18-modified silica (B1680970) columns are highly effective, typically used with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer, often containing an ion-pairing agent like trifluoroacetic acid to improve peak shape. researchgate.net

For compounds like memantine (B1676192), an aminoadamantane derivative, HPLC methods have been developed using refractive index (RI) detection, which avoids the need for derivatization but offers lower sensitivity. google.com A more advanced and increasingly common approach is the coupling of liquid chromatography with mass spectrometry (LC-MS or LC-MS/MS). This technique combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of mass spectrometric detection, eliminating the need for derivatization. researchgate.netlcms.cz Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (HILIC-MS/MS) is particularly well-suited for analyzing polar analytes like amino acids without derivatization. nih.gov

Table 2: Exemplary HPLC Conditions for Analysis of Adamantane Derivatives This table summarizes typical parameters used in the chromatographic analysis of adamantane compounds, adaptable for 2-aminoadamantane-1-carboxylic acid.

| Parameter | Method 1: Derivatization with Fluorescence | Method 2: Direct Analysis with RI Detection |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm) researchgate.net | Reversed-Phase C18 |

| Mobile Phase | Acetonitrile / 0.1% Trifluoroacetic Acid (65:35, v/v) researchgate.net | Methanol (B129727) / Water / Triethylamine (64:36:0.1, v/v) google.com |

| Flow Rate | 1.0 mL/min researchgate.net | 1.0 mL/min google.com |

| Detection | Fluorescence (Ex: 470 nm, Em: 530 nm) (after derivatization with NBD-F) researchgate.net | Refractive Index (RI) google.com |

| Derivatization Agent | o-Phthalaldehyde (OPA) or 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) researchgate.net | None |

| Application | High-sensitivity quantification in biological matrices researchgate.net | Routine analysis of bulk or formulated product google.comgoogle.com |

Theoretical and Computational Investigations of 2 Aminoadamantane 1 Carboxylic Acid

Computational Studies of Reaction Mechanisms and Energetics

While synthesis methods are described, computational modeling of the reaction mechanisms and their energetics for 2-aminoadamantane-1-carboxylic acid were not found. researchgate.net

Biological Activity and Molecular Mechanisms in Vitro and Mechanistic Studies

Interactions with Amino Acid Transport Systems

Research into the transport inhibitory properties of aminoadamantane carboxylic acids has primarily focused on the 2-aminoadamantane-2-carboxylic acid isomer. This compound's rigid, bulky, and lipophilic structure has been noted for its interaction with amino acid transport systems.

Inhibition of L-Leucine and L-Methionine Uptake

Scientific literature extensively documents the transport inhibitory properties of 2-aminoadamantane-2-carboxylic acid, an isomer of the subject compound. Studies using Ehrlich ascites carcinoma cells demonstrated that 2-aminoadamantane-2-carboxylic acid inhibits the transport of both L-leucine and L-methionine. medchemexpress.comnih.gov The inhibition constant (Ki) for methionine transport was determined to be 0.76 mM. medchemexpress.com In comparative studies, 2-aminoadamantane-2-carboxylic acid was found to be a more effective inhibitor of L-leucine uptake on a molar basis than cycloleucine, another well-known transport inhibitor.

Currently, there is a lack of specific studies directly investigating the inhibitory effects of 2-Aminoadamantane-1-carboxylic acid on L-leucine and L-methionine uptake. The available data focuses on its 2-carboxy isomer.

Table 1: Inhibitory Activity of 2-Aminoadamantane-2-carboxylic acid on Amino Acid Transport

| Compound | Amino Acid Transport Inhibited | Cell Line | Key Findings |

|---|

Role as a Transport Mediator

The role of an amino acid as a transport mediator is often linked to its ability to competitively inhibit the uptake of other amino acids. The compound 2-aminoadamantane-2-carboxylic acid has been described as possessing novel transport inhibitory properties, fulfilling theoretical structural requirements for an amino acid transport inhibitor. researchgate.net These requirements include a bulky and apolar side chain, resistance to metabolic breakdown due to a tertiary α-carbon, and sufficient water solubility. researchgate.net Its action as a competitive inhibitor for systems that transport neutral amino acids like leucine (B10760876) suggests its role as a transport mediator. nih.govnih.gov

Direct evidence detailing the function of 2-Aminoadamantane-1-carboxylic acid as a transport mediator is not available in the current body of scientific research.

Modulation of Neurotransmission and Receptor Systems

The rigid adamantane (B196018) cage is a key structural motif in several compounds that interact with neurotransmitter systems. Research has explored the potential of adamantane derivatives to modulate various receptors, including those involved in glutamate (B1630785) signaling.

Modulation of Glutamate Neurotransmission via mGlu5 Receptors

Metabotropic glutamate receptor 5 (mGlu5) is a G-protein-coupled receptor that plays a significant role in modulating glutamatergic neurotransmission. Activation of mGlu5 receptors can enhance N-methyl-D-aspartate (NMDA) receptor-mediated currents. nih.govnih.gov While various compounds have been developed to act as agonists or antagonists at mGlu5 receptors, there are no specific studies to date that have investigated or identified an interaction between 2-Aminoadamantane-1-carboxylic acid and mGlu5 receptors. nih.govtocris.com

Interaction with NMDA Receptors

The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate receptor involved in synaptic plasticity and neurotransmission. The adamantane structure is found in several well-known NMDA receptor antagonists, such as memantine (B1676192) and amantadine. nih.gov These aminoadamantane derivatives are known to act as non-competitive, open-channel blockers of the NMDA receptor. nih.gov However, direct experimental data on the interaction of 2-Aminoadamantane-1-carboxylic acid with NMDA receptors has not been reported in the scientific literature.

Inhibition of P2X7-Evoked Glutamate Release

The P2X7 receptor is an ATP-gated ion channel that is implicated in various physiological processes, including the release of neurotransmitters. Activation of P2X7 can lead to the release of glutamate. nih.gov A study focused on the development of novel analgesics identified a derivative of 2-aminoadamantane-1-carboxylic acid that inhibits P2X7-evoked glutamate release. nih.gov

In this research, 2-aminoadamantane-1-carboxylic acid (designated as compound 3 ) served as a structural basis for a series of synthesized adamantane benzamide (B126) derivatives. Experiments conducted on rat cerebrocortical purified synaptosomes showed that one of these derivatives, N-(adamantan-1-yl)-2-((3-fluorophenyl)amino)benzamide (compound 5 ), inhibits glutamate release evoked by P2X7 activation. nih.gov The study did not, however, report on the activity of the parent compound, 2-Aminoadamantane-1-carboxylic acid , in this assay. nih.gov

Table 2: Adamantane Derivatives Investigated for P2X7 Inhibition

| Compound Number | Structure | Role in Study |

|---|---|---|

| 3 | 2-Aminoadamantane-1-carboxylic acid | Parent scaffold for derivative synthesis. nih.gov |

| 5 | N-(adamantan-1-yl)-2-((3-fluorophenyl)amino)benzamide | Derivative found to inhibit P2X7-evoked glutamate release. nih.gov |

Inhibition of Voltage-Gated Calcium Channels (CaV2.2 channels)

Voltage-gated calcium channels (VGCCs) are crucial for many physiological functions in cells that can be electrically excited. nih.gov There are three main types of these channels: CaV1, CaV2, and CaV3. nih.gov The CaV2.2, or N-type, channels are particularly important for pain signaling and are found in the central and peripheral nervous systems. harvard.eduharvard.edu The inhibition of these channels is a key strategy for developing pain relief medications. harvard.eduharvard.edu

Some derivatives of adamantane have been shown to block both CaV2.2 channels and another type of receptor called the N-methyl-D-aspartate receptor (NMDAR). rsc.org By attaching different chemical groups to the adamantane structure, scientists have created compounds that can inhibit both of these channels. rsc.org For example, certain synthesized compounds demonstrated significant blocking activity against both NMDAR (66.7–89.5% at 100 μM) and VGCCs (39.6–85.7% at 100 μM). rsc.org This dual-action capability makes them promising candidates for neuroprotective drugs. rsc.org

It is thought that adamantane derivatives might block calcium channels as part of their mechanism for preventing seizures. nih.gov The modulation of presynaptic VGCCs is a primary way that neurotransmitter release is controlled. nih.gov The CaV2.2 subunit has several sites where inhibitory proteins can bind. nih.gov Peptides derived from the amino terminal and the I-II loop of CaV2.2 have been shown to inhibit synaptic transmission and reduce the amplitude of calcium currents. nih.gov This suggests a direct interaction with the calcium channels. nih.gov

The analgesic peptide α-conotoxin Vc1.1 inhibits CaV2.2 channels by activating GABAB receptors. nih.gov This action is different from that of standard GABAB receptor agonists and involves a novel mechanism that depends on the GABAB(1a) subunit's carboxyl-terminal domain. nih.gov This discovery offers new insights into how CaV2.2 channel inhibition can be achieved, which could lead to new pain treatments. nih.gov

Neurotensin (B549771) Receptor Antagonism (NTR1 and NTR2)

Neurotensin (NT) is a peptide that functions as a neurotransmitter in the central nervous system and as a hormone in the gut. tocris.com It produces a range of effects, including pain relief and lower body temperature, by interacting with three types of neurotensin receptors (NTRs): NTR1, NTR2, and NTR3. tocris.comgoogle.com NTR1 and NTR2 are G protein-coupled receptors and have been the focus of drug development. google.comnih.gov

Derivatives of 2-aminoadamantane-1-carboxylic acid have been investigated for their ability to act as antagonists for these receptors. researchgate.net For instance, the compound SR142948A, which has an adamantane structure, is a powerful antagonist of neurotensin receptors. nih.gov It binds strongly to NT receptors and can block the effects of neurotensin both in laboratory experiments and in living organisms. nih.gov Unlike earlier compounds, SR142948A can block both the hypothermic and analgesic effects of NT, suggesting it interacts with different subtypes of the NT receptor. nih.gov

The development of compounds that can selectively target NTR1 or NTR2 is an active area of research. The amino acid part of these molecules is critical for their interaction with the receptor. acs.org Large, bulky side chains, such as the adamantyl group, are often associated with strong antagonist activity at the NTR1 receptor. acs.org By modifying different parts of the molecule, researchers aim to create compounds that are selective for either NTR1 or NTR2, which could lead to more targeted therapies. acs.org

Antimicrobial and Antiviral Activities

Antiviral Activity against Influenza Viruses (e.g., H5N1, M2 Ion Channels)

The M2 protein of the influenza A virus forms an ion channel that is essential for the virus to replicate. nih.govnih.gov This channel allows protons to enter the virus particle, which helps in the uncoating process and the release of the viral genetic material into the host cell. nih.gov Because this protein is crucial for the virus, it has become a major target for antiviral drugs. nih.gov

Adamantane derivatives, such as amantadine, are known to block the M2 ion channel, thereby preventing the virus from replicating. nih.gov The part of the M2 protein that forms the channel is very similar across different strains of influenza A, including those that infect humans, pigs, horses, and birds. nih.gov However, different strains of the virus can have different sensitivities to amantadine. nih.gov The development of new M2 inhibitors is ongoing, with the goal of creating drugs that can overcome resistance and be effective against a wider range of influenza viruses. nih.gov

Antibacterial Activity (Gram-positive and Gram-negative bacteria)

Adamantane-carboxylic acid has demonstrated inhibitory effects on various microorganisms. medchemexpress.com It is particularly effective against Gram-positive bacteria and shows some activity against certain Gram-negative bacteria. medchemexpress.com The mechanism of its antibacterial action is thought to involve altering the permeability of the bacterial cell membrane. medchemexpress.com

At a concentration of 1000 mg/mL, adamantane-carboxylic acid can completely inhibit the growth of several Gram-positive bacteria, including Bacillus cereus, Bacillus subtilis, and Enterococcus faecalis. medchemexpress.com It also inhibits the Gram-negative bacterium Citrobacter freundii at this concentration. medchemexpress.com At a higher concentration of 1500 mg/mL, it can stop the growth of Staphylococcus aureus and the Gram-negative bacterium Pseudomonas aeruginosa. medchemexpress.com The development of new antibacterial agents is crucial due to the rise of antibiotic-resistant bacteria. researchgate.net

Antifungal Activity (e.g., Candida albicans)

Candida albicans is a common fungus that can cause infections, particularly in individuals with weakened immune systems. nih.gov The increasing incidence of drug-resistant Candida species has made the development of new antifungal drugs a priority. nih.govnih.gov

2-adamantylamine hydrochloride, a derivative of adamantane, has shown fungicidal activity against C. albicans. nih.gov It is believed to work by causing an increase in reactive oxygen species, which leads to apoptosis, or programmed cell death, in the fungal cells. nih.gov This compound also inhibits the ability of C. albicans to form biofilms, which are communities of fungal cells that are more resistant to antifungal drugs. nih.gov Other natural and synthetic compounds are also being investigated for their antifungal properties against C. albicans. mdpi.comresearchgate.netmdpi.com

Enzyme Inhibition Studies

Derivatives of adamantane carboxylic acid have been studied for their ability to inhibit various enzymes. One area of focus has been the inhibition of diacylglycerol acyltransferase 1 (DGAT1), an enzyme involved in the synthesis of triglycerides. nih.gov

In one study, a series of adamantane carboxylic acid derivatives were developed and tested for their DGAT1 inhibitory activity. nih.gov One compound, in particular, showed very high potency, with an IC50 value of 5 nM against both human and mouse DGAT1. nih.gov This compound was found to reduce plasma triglyceride levels in animal models and also showed potential for reducing body weight gain and improving glucose tolerance. nih.gov These findings suggest that DGAT1 inhibitors based on an adamantane scaffold could be developed as treatments for obesity and diabetes. nih.gov

11β-HSD1 Inhibition

The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) plays a crucial role in regulating the levels of active glucocorticoids, such as cortisol, in key metabolic tissues like the liver and adipose tissue. nih.gov By converting inactive cortisone (B1669442) to active cortisol, 11β-HSD1 can locally amplify glucocorticoid action, which is implicated in the pathogenesis of metabolic syndrome, type 2 diabetes, and obesity. nih.govmdpi.commdpi.com Consequently, the inhibition of 11β-HSD1 has become a significant therapeutic target. mdpi.com

The adamantyl group, known for its high hydrophobicity, has been identified as a key moiety in various structural combinations for effective 11β-HSD1 inhibition. nih.govnih.gov Research has led to the discovery of numerous adamantane-containing derivatives that act as potent and selective inhibitors of human 11β-HSD1. nih.gov For instance, series of adamantyl carboxamides and acetamides have been synthesized and optimized, leading to compounds with IC₅₀ values in the low nanomolar range. nih.govnih.gov These compounds demonstrate high selectivity for 11β-HSD1 over the related isozyme 11β-HSD2, which is critical for avoiding side effects like apparent mineralocorticoid excess. nih.govmedchemexpress.com

While direct studies on 2-aminoadamantane-1-carboxylic acid as a 11β-HSD1 inhibitor are not prominently featured in the reviewed literature, the extensive research on related adamantane amides and other derivatives underscores the potential of this structural class. Optimization of various adamantane derivatives has consistently produced potent inhibitors. For example, compound 15, an adamantyl acetamide (B32628), showed an IC₅₀ of 114 nM, and compound 8g (E), a thiazolidine (B150603) derivative with an adamantyl group, also proved to be a potent inhibitor with a favorable pharmacokinetic profile. nih.govnih.gov Molecular docking studies further confirm that the adamantane moiety fits well into the enzyme's active site. mdpi.comuwc.ac.za

| Compound | Derivative Class | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Compound 15 | Adamantyl Acetamide | 114 nM | nih.gov |

| Compound 41 | Adamantyl Amide (surrogate) | 280 nM | nih.gov |

| Compound 3i | 2-(adamantan-1-ylamino)thiazol-4(5H)-one | 82.82% inhibition at 10 µM | mdpi.com |

| Compound 8g (E) | Thiazolidine with Adamantyl Group | Potent (specific IC₅₀ not stated) | nih.gov |

Inhibition of Phenyl Ester Hydrolysis of Cycloheptaamylose

Based on the available scientific literature, no studies were found that investigate the activity of 2-aminoadamantane-1-carboxylic acid in the inhibition of phenyl ester hydrolysis of cycloheptaamylose.

Immunomodulatory Effects (e.g., IgG Production Enhancement)

An extensive review of published research did not yield information regarding the immunomodulatory effects of 2-aminoadamantane-1-carboxylic acid, including any potential role in the enhancement of Immunoglobulin G (IgG) production. While the immunomodulatory activities of IgG antibodies are well-documented, particularly the role of sialylated Fc fragments in the therapeutic action of Intravenous Immunoglobulin (IVIg), a connection to this specific adamantane compound has not been established in the available literature. nih.gov

Neuroprotective Research (e.g., in neuropathic pain models)

Neuropathic pain, a chronic condition resulting from nerve damage, is often difficult to treat, and its underlying mechanisms involve the sensitization of neural pathways. lsmu.ltnih.gov Voltage-gated calcium (Caᵥ) channels, particularly the N-type (Caᵥ2.2), are key players in this pathophysiology, making them important therapeutic targets. lsmu.ltnih.govharvard.edu

Research into a close structural analog, 2-(aminomethyl)adamantane-1-carboxylic acid (designated as GZ4), has provided significant insights into the potential neuroprotective role of this class of compounds. A 2014 study described the synthesis and pharmacological profile of this compound, a GABA derivative with a close structural relationship to gabapentin, a widely used drug for neuropathic pain. lsmu.ltnih.gov

In a rat model of neuropathic pain induced by spinal nerve ligation, this compound treatment was shown to reverse mechanical allodynia and hyperalgesia. lsmu.ltnih.gov The mechanism of this anti-allodynic effect was investigated using the patch-clamp technique on HEK-293 cells heterologously expressing N-type (Caᵥ2.2) calcium channels. The study found that this compound significantly decreased whole-cell currents through these channels, suggesting that its analgesic effect is dependent on Caᵥ2.2 channel inhibition. lsmu.ltnih.gov This mechanism is similar to that of gabapentin, which also binds to an auxiliary subunit of the Caᵥ channel. lsmu.ltnih.gov

| Parameter | Model/System | Observation | Inferred Mechanism | Reference |

|---|---|---|---|---|

| Mechanical Allodynia/Hyperalgesia | Spinal Nerve Ligation Rat Model | Reverted by this compound treatment | Analgesic/Anti-allodynic effect | lsmu.lt, nih.gov |

| Whole-cell Caᵥ2.2 Currents | HEK-293 Cells Expressing Caᵥ2.2 | Significantly decreased by this compound | Inhibition of N-type voltage-gated calcium channels | lsmu.lt, nih.gov |

This research highlights the potential of the 2-aminoadamantane-1-carboxylic acid scaffold in developing novel therapeutics for neuropathic pain by targeting key ion channels involved in neuronal sensitization. lsmu.ltnih.gov

Information regarding "2-Aminoadamantane-1-carboxylic acid" is not available in the specified contexts.

Following a comprehensive search for scientific literature and data, there is no information available on the applications of the chemical compound 2-Aminoadamantane-1-carboxylic acid within the specific areas of research outlined in the request. The requested topics were:

Applications in Advanced Chemical Research and Materials Science

Development of Novel Materials

Catalysts and Electronic Materials

It is important to note that scientific literature extensively covers related but distinct isomers, such as Adamantane-1-carboxylic acid , 1-Aminoadamantane (Amantadine), and 2-Aminoadamantane-2-carboxylic acid . For instance, Adamantane-1-carboxylic acid and 1-Aminoadamantane have been studied for their roles in guest-host chemistry with coordination cages. nih.govacs.orgsigmaaldrich.com Furthermore, a flow-based synthesis for 2-Aminoadamantane-2-carboxylic acid has been developed, highlighting its interest as a transport mediator due to its unique physicochemical properties. acs.orgclearsynth.com

However, no such research or application data could be found for the specific isomer requested, 2-Aminoadamantane-1-carboxylic acid. Therefore, it is not possible to generate a scientifically accurate article on this compound that adheres to the provided outline.

Stabilizers in Nanoparticle Synthesis

While direct studies detailing the use of 2-aminoadamantane-1-carboxylic acid as a primary stabilizer in nanoparticle synthesis are not extensively documented in publicly available research, the fundamental properties of amino acids and adamantane (B196018) derivatives suggest a potential role in this application. Amino acids, in a broader context, have been successfully employed as both reducing and capping agents in the synthesis of gold nanoparticles. nih.gov The amino and carboxylic acid groups can interact with the nanoparticle surface, providing electrostatic and steric stabilization. nih.govnih.gov